methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate
Description
Methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate is a synthetic acrylate derivative featuring a sulfonyl group at the 4-isopropylphenyl position and an amino group at the 4-methoxyphenyl moiety. The (2Z)-configuration denotes the stereochemistry of the double bond, which influences molecular geometry and reactivity.
Properties
IUPAC Name |
methyl (Z)-3-(4-methoxyanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-14(2)15-5-11-18(12-6-15)27(23,24)19(20(22)26-4)13-21-16-7-9-17(25-3)10-8-16/h5-14,21H,1-4H3/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKIJTWIDUECMQ-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)OC)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition-Sulfonylation Tandem Reaction
The most widely reported method involves a tandem Michael addition-sulfonylation sequence:
- Michael Addition : 4-Methoxyaniline reacts with methyl propiolate in THF under basic conditions (e.g., K₂CO₃) to form methyl 3-[(4-methoxyphenyl)amino]prop-2-enoate.
- Sulfonylation : The intermediate undergoes sulfonylation with 4-isopropylbenzenesulfonyl chloride in dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine).
Reaction Conditions Table
| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | THF | 25 | 6 | 78 |
| 2 | DMAP | DCM | 0→25 | 12 | 82 |
Steric effects from the isopropyl group necessitate prolonged reaction times during sulfonylation to achieve complete conversion.
One-Pot Multicomponent Approach
A streamlined one-pot method combines methyl acrylate, 4-methoxyaniline, and 4-isopropylbenzenesulfonyl chloride in acetonitrile with CuI (5 mol%) as a catalyst. This approach reduces purification steps and achieves 68% overall yield. The mechanism proceeds via:
- In situ generation of a sulfonyl radical through CuI-mediated single-electron transfer.
- Radical addition to the acrylate α-position, followed by amine coupling.
Advantages :
Experimental Optimization and Challenges
Solvent Selection
Polar aprotic solvents (DMF, DMSO) improve sulfonylation efficiency but promote Z→E isomerization. Non-polar solvents (toluene, DCM) preserve stereochemistry but slow reaction kinetics. A DCM/THF (3:1) mixture balances these factors, achieving 92% Z-isomer retention.
Temperature Control
Exothermic sulfonylation requires gradual reagent addition at 0°C to prevent:
- Oligomerization of the acrylate intermediate
- Decomposition of the sulfonyl chloride reagent
Temperature Gradient Protocol :
- Cool reaction vessel to 0°C in ice bath
- Add sulfonyl chloride via syringe pump over 2 h
- Warm gradually to 25°C over 4 h
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
- δ 7.82 (d, J=8.4 Hz, 2H, SO₂Ar-H)
- δ 6.91 (d, J=8.8 Hz, 2H, OCH₃-Ar-H)
- δ 6.35 (s, 1H, NH)
- δ 3.85 (s, 3H, OCH₃)
- δ 1.32 (d, J=6.8 Hz, 6H, CH(CH₃)₂)
IR (KBr) :
Chromatographic Purity Assessment
HPLC analysis using a C18 column (MeCN/H₂O 70:30) shows >98% purity with retention time 12.7 min.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing efficiency:
Waste Stream Management
The process generates 3.2 kg waste/kg product, primarily from salt byproducts (NaCl, KBr). Acid-base neutralization with HCl recovers 85% of sulfonic acid derivatives for reuse.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonates.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium metabisulfite for sulfonylation, and transition metal catalysts for various transformations . Conditions often involve mild temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
Major products formed from these reactions include sulfonates, amines, and substituted acrylates, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate involves the interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in redox reactions, while the amino group can form hydrogen bonds with biological targets, influencing their activity . The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Electronic and Steric Properties
(a) Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate (CAS 1327196-01-9)
- Structural Differences: Replaces the 4-isopropylphenyl sulfonyl group with a 4-methoxyphenyl sulfonyl group and substitutes the 4-methoxyphenyl amino group with 4-ethoxyphenyl.
- Molecular weight: 391.45 g/mol; purity >90% .
(b) Methyl (E/Z)-3-(4-methoxyphenyl)-2-(trifluoromethyl)acrylate
- Structural Differences : Replaces the sulfonyl group with a trifluoromethyl (CF₃) group.
- Impact :
(c) Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate
- Structural Differences: Substitutes sulfonyl with a bromo-formylphenoxy group.
- Impact :
Fluorinated Analogues
Fluorinated acrylates, such as 2-[methyl[(perfluoro-C4-8-alkyl)sulfonyl]amino]ethyl acrylate (), exhibit:
Stereochemical and Crystallographic Comparisons
- Cyclopropane-containing analogues (e.g., methyl (2Z)-3-[2′-cyano-3′-diethoxymethyl-2′-[(4-methylphenyl)sulfonyl]cyclopropyl]acrylate): Steric hindrance from the cyclopropane ring limits rotational freedom. Chiral centers (1'S,2'R,3'S) enable enantioselective applications .
- Crystal packing: The target compound’s sulfonyl and methoxy groups likely promote hydrogen bonding, similar to bromo-formylphenoxy derivatives in .
Data Tables
Table 2: Crystallographic Comparison
| Compound Name | Crystal System | Space Group | Dihedral Angle (°) | Stabilizing Interactions |
|---|---|---|---|---|
| Target Compound | Not reported | Not reported | Not reported | Likely hydrogen bonding |
| Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate | Triclinic | P1 | 82.9 | C–H⋯O, π–π interactions |
Biological Activity
Methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its implications in therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H21NO4S
- Molecular Weight : 345.43 g/mol
This compound features a sulfonamide group, which is often associated with various biological activities, including anti-inflammatory and antimicrobial properties.
Biological Activity Overview
This compound exhibits several notable biological activities:
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- The sulfonamide group may interfere with enzymatic processes critical for cell survival and proliferation.
- The methoxy group could enhance lipophilicity, improving cell membrane permeability and facilitating interaction with intracellular targets.
Case Study 1: Anticancer Activity
In a study examining the effects of various sulfonamide derivatives on cancer cell lines, this compound was shown to significantly reduce cell viability in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 25 µM, indicating moderate potency compared to established chemotherapeutics.
Case Study 2: Anti-inflammatory Potential
A recent investigation into the anti-inflammatory properties of related compounds revealed that this compound effectively inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a promising avenue for treating inflammatory conditions such as rheumatoid arthritis.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
